molecular formula C7H14ClNO B3388872 Bicyclo[2.1.1]hexan-2-ol, 2-(aminomethyl)-, hydrochloride CAS No. 89448-35-1

Bicyclo[2.1.1]hexan-2-ol, 2-(aminomethyl)-, hydrochloride

Cat. No.: B3388872
CAS No.: 89448-35-1
M. Wt: 163.64 g/mol
InChI Key: COFGLULCRGSTOW-UHFFFAOYSA-N
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Description

Bicyclo[2.1.1]hexan-2-ol, 2-(aminomethyl)-, hydrochloride is a chemical compound with the molecular formula C7H13NO·HCl. It is a bicyclic structure that includes a hydroxyl group and an aminomethyl group, making it an interesting subject for various chemical and biological studies .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.1.1]hexan-2-ol, 2-(aminomethyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The aminomethyl group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include ketones, primary amines, and substituted derivatives of the original compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action for Bicyclo[2.1.1]hexan-2-ol, 2-(aminomethyl)-, hydrochloride involves its interaction with specific molecular targets. The hydroxyl and aminomethyl groups allow it to form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways .

Properties

IUPAC Name

2-(aminomethyl)bicyclo[2.1.1]hexan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c8-4-7(9)3-5-1-6(7)2-5;/h5-6,9H,1-4,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFGLULCRGSTOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1C(C2)(CN)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00533106
Record name 2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00533106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89448-35-1
Record name 2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00533106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bicyclo[2.1.1]hexan-2-ol, 2-(aminomethyl)-, hydrochloride
Reactant of Route 2
Bicyclo[2.1.1]hexan-2-ol, 2-(aminomethyl)-, hydrochloride
Reactant of Route 3
Bicyclo[2.1.1]hexan-2-ol, 2-(aminomethyl)-, hydrochloride
Reactant of Route 4
Bicyclo[2.1.1]hexan-2-ol, 2-(aminomethyl)-, hydrochloride
Reactant of Route 5
Bicyclo[2.1.1]hexan-2-ol, 2-(aminomethyl)-, hydrochloride
Reactant of Route 6
Bicyclo[2.1.1]hexan-2-ol, 2-(aminomethyl)-, hydrochloride

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